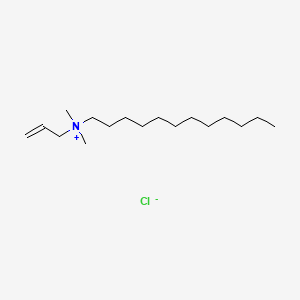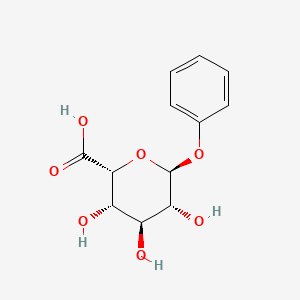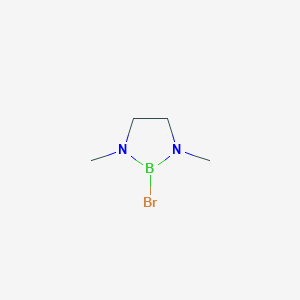
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine is a chemical compound with the molecular formula C4H10BBrN2 It is a member of the diazaborolidine family, which are heterocyclic compounds containing boron and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine typically involves the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with a brominating agent. One common method is the reaction with bromine (Br2) in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures. The reaction proceeds as follows:
C4H10BN2+Br2→C4H10BBrN2+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reactants.
化学反应分析
Types of Reactions
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the boron atom can be oxidized or reduced.
Coupling Reactions: It can be used in coupling reactions to form larger molecules, particularly in the synthesis of complex organic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-1,3-dimethyl-1,3,2-diazaborolidine, while oxidation with hydrogen peroxide could produce a boronic acid derivative.
科学研究应用
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds. Its unique structure makes it valuable in the study of boron chemistry.
Biology: The compound can be used in the development of boron-based drugs and as a probe in biological systems to study boron interactions.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and luminescent materials.
作用机制
The mechanism of action of 2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine involves its ability to interact with various molecular targets through its boron and nitrogen atoms. The boron atom can form stable complexes with electron-rich species, while the nitrogen atoms can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological systems.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-1,3,2-diazaborolidine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1,3,2-Benzodiazaborole: Contains a benzene ring fused to the diazaborolidine ring, resulting in different electronic properties and applications.
Uniqueness
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis
属性
CAS 编号 |
29162-84-3 |
|---|---|
分子式 |
C4H10BBrN2 |
分子量 |
176.85 g/mol |
IUPAC 名称 |
2-bromo-1,3-dimethyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C4H10BBrN2/c1-7-3-4-8(2)5(7)6/h3-4H2,1-2H3 |
InChI 键 |
KPTDFSLAGDNTAO-UHFFFAOYSA-N |
规范 SMILES |
B1(N(CCN1C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)
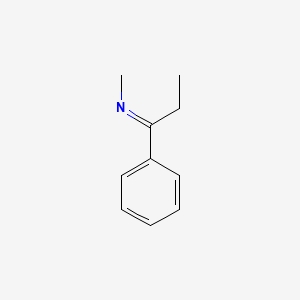
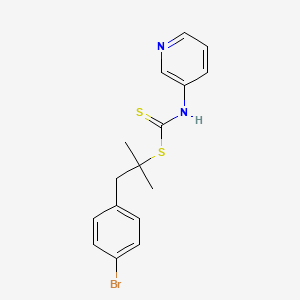


![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)

![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)
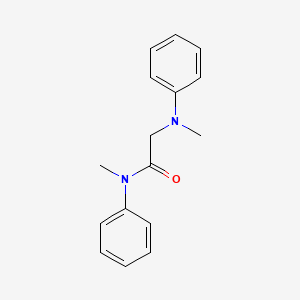

![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
